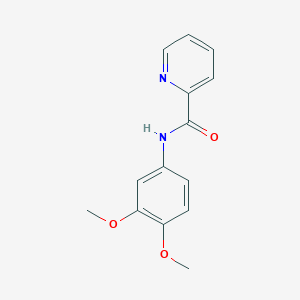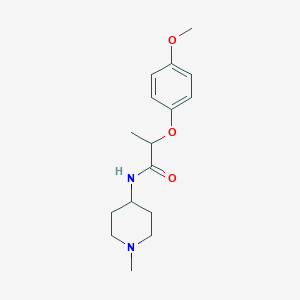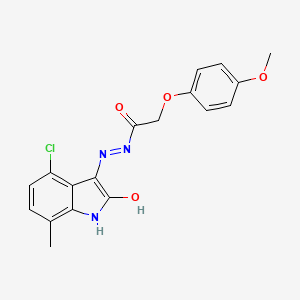
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMPP belongs to the class of pyridinecarboxamides and is structurally similar to other compounds such as Nicotinamide and Nicotinamide Riboside.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide exerts its pharmacological effects through various mechanisms of action. This compound activates the NAD+ biosynthesis pathway and increases the levels of NAD+ in cells. NAD+ is an essential coenzyme that plays a crucial role in various cellular processes such as energy metabolism, DNA repair, and gene expression. This compound also activates the SIRT1 enzyme, which is involved in various cellular processes such as DNA repair, inflammation, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound increases the levels of NAD+ in the brain and peripheral tissues, which has been shown to improve cognitive function and protect against neurodegeneration. This compound also reduces the levels of pro-inflammatory cytokines and oxidative stress markers, which has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which has potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered orally or through injection. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacological properties are still being studied. This compound also has low solubility in water, which can make it challenging to administer in some experiments.
Zukünftige Richtungen
There are several future directions for N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide research. This compound has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. Future research could focus on elucidating the exact mechanism of action of this compound and its effects on various cellular processes. Additionally, future research could focus on developing new this compound derivatives with improved pharmacological properties. This compound has shown potential as a therapeutic agent for various diseases, and future research could focus on developing this compound-based drugs for clinical use.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 2-pyridinecarboxylic acid to form this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-pyridinecarboxamide has shown potential in various scientific research areas such as neuroprotection, anti-inflammation, and anti-cancer. This compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-7-6-10(9-13(12)19-2)16-14(17)11-5-3-4-8-15-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYBHIXCJGGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)
![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B4973049.png)


![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)